Diphenylphosphinate

Description

Structure

3D Structure

Properties

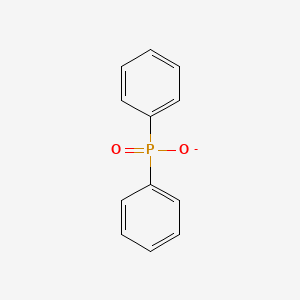

Molecular Formula |

C12H10O2P- |

|---|---|

Molecular Weight |

217.18 g/mol |

IUPAC Name |

diphenylphosphinate |

InChI |

InChI=1S/C12H11O2P/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,13,14)/p-1 |

InChI Key |

BEQVQKJCLJBTKZ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenylphosphinates

For Researchers, Scientists, and Drug Development Professionals

Diphenylphosphinates are a class of organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl groups and an ester functional group. These compounds and their parent acid, diphenylphosphinic acid, are of significant interest in various scientific fields, including organic synthesis, materials science, and particularly in drug development due to their roles as intermediates and as active pharmacophores. This technical guide provides a comprehensive overview of the core physical and chemical properties of diphenylphosphinic acid and several of its key esters, namely ethyl diphenylphosphinate, phenyl this compound, and pentafluorophenyl this compound.

Core Physical and Chemical Properties

The physical and chemical properties of diphenylphosphinates are primarily influenced by the nature of the ester group attached to the phosphorus atom. The following tables summarize the key quantitative data for diphenylphosphinic acid and its ethyl, phenyl, and pentafluorophenyl esters.

Table 1: Physical and Chemical Properties of Diphenylphosphinic Acid and Selected this compound Esters

| Property | Diphenylphosphinic Acid | Ethyl this compound | Phenyl this compound | Pentafluorophenyl this compound |

| CAS Number | 1707-03-5[1][2] | 1733-55-7[3] | 1706-96-3[4] | 138687-69-1[5][6] |

| Molecular Formula | C₁₂H₁₁O₂P[1][2][7] | C₁₄H₁₅O₂P[3] | C₁₈H₁₅O₂P[4] | C₁₈H₁₀F₅O₂P[5][8] |

| Molecular Weight | 218.19 g/mol [1][7][9] | 246.24 g/mol [3] | 294.3 g/mol [4] | 384.24 g/mol [5][6][8] |

| Appearance | White solid[1] | Colorless to light yellow liquid[10] | - | White crystalline powder[8] |

| Melting Point | 193-195 °C[1][2] | - | - | 47-60 °C[6][7][8] |

| Boiling Point | 334 °C[1] | 179-180 °C at 14 mmHg[10] | - | 192-193 °C at 11 mmHg[11] |

| Density | 1.331 g/cm³[1] | 1.066 g/mL at 25 °C[10][12] | - | - |

| pKa | 2.30[1] | - | - | - |

| Solubility | Very soluble in water[1]. Soluble in 0.1 M NaOH[9]. | Soluble in chloroform[12]. | - | - |

Experimental Protocols

Synthesis of this compound Esters

A general and widely used method for the synthesis of this compound esters involves the reaction of diphenylphosphinic chloride with the corresponding alcohol in the presence of a base to neutralize the HCl byproduct.[13]

General Protocol for Esterification:

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with the desired alcohol and a suitable anhydrous solvent (e.g., diethyl ether or toluene).

-

Addition of Base: An appropriate base (e.g., triethylamine (B128534) or pyridine) is added to the alcohol solution.

-

Addition of Diphenylphosphinic Chloride: A solution of diphenylphosphinic chloride in the same anhydrous solvent is added dropwise to the stirred alcohol-base mixture at a controlled temperature (often 0 °C to room temperature).

-

Reaction: The reaction mixture is stirred for a specified period, which can range from a few hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).

-

Workup: The resulting precipitate (e.g., triethylamine hydrochloride) is removed by filtration. The filtrate is then washed sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as distillation under reduced pressure or column chromatography on silica (B1680970) gel.

Example: Synthesis of Pentafluorophenyl this compound (FDPP)

Pentafluorophenyl this compound can be prepared from diphenylphosphinic chloride and pentafluorophenol (B44920) in the presence of imidazole.[5][6][7]

Spectroscopic Data

The structural elucidation and characterization of diphenylphosphinates rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data of Diphenylphosphinic Acid

| Technique | Data |

| ¹H NMR | Spectra available, typically showing multiplets for the phenyl protons.[14] |

| ¹³C NMR | Spectra available.[9][14] |

| ³¹P NMR | Spectra available, providing a characteristic chemical shift for the phosphinate phosphorus atom.[14][15] |

| IR Spectroscopy | Characteristic absorptions for P=O, P-O-C, and P-C (phenyl) bonds are expected. |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns can be observed. |

Note: Detailed, assigned spectral data for the specific esters are not consistently available in public databases. Researchers should acquire and interpret spectra for their specific samples.

Chemical Reactivity and Applications

Diphenylphosphinates are versatile reagents in organic synthesis. The pentafluorophenyl ester (FDPP) is a notable example, widely used as a coupling reagent in peptide synthesis.[5][6] It facilitates the formation of amide bonds with minimal racemization.[6][7][16]

Role in Peptide Synthesis

The use of FDPP in peptide synthesis involves the activation of a carboxylic acid group, making it susceptible to nucleophilic attack by the amino group of another amino acid.

Inhibition of Serine Proteases

Diaryl α-aminoalkylphosphonates are recognized as potent and selective mechanism-based inhibitors of serine proteases.[17] Their inhibitory action involves the formation of a stable, covalent adduct with the serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[1][17]

Applications in Drug Development

The unique chemical properties of diphenylphosphinates make them valuable in drug design and development.[18][19] Their ability to act as stable mimics of the transition state of amide and ester hydrolysis makes them effective as enzyme inhibitors.[19] Furthermore, their utility as coupling agents in the synthesis of peptides and other complex molecules is crucial for the development of new therapeutic agents.[20] The phosphinate functional group is found in several pharmacologically important molecules.[18]

Conclusion

Diphenylphosphinates are a versatile class of organophosphorus compounds with a rich chemistry that lends itself to a variety of applications, from organic synthesis to medicinal chemistry. Their physical and chemical properties can be tuned by modifying the ester group, allowing for the design of reagents and molecules with specific functionalities. The ability of certain diphenylphosphinates to act as efficient coupling agents and potent enzyme inhibitors underscores their importance in contemporary chemical and pharmaceutical research. This guide provides a foundational understanding of these compounds for researchers and professionals working at the forefront of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. α-Amino Diphenyl Phosphonates as Novel Inhibitors of Escherichia coli ClpP Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Pentafluorophenyl this compound 138687-69-1 [sigmaaldrich.com]

- 6. Pentafluorophenyl this compound 138687-69-1 [sigmaaldrich.com]

- 7. scientificlabs.com [scientificlabs.com]

- 8. Ethyldiphenylphosphine | C14H15P | CID 69082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diphenylphosphinic acid(1707-03-5) 13C NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Phosphinamides: a new class of amino protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Diphenylphosphinic acid | C12H11O2P | CID 15567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. nmr.oxinst.com [nmr.oxinst.com]

The Multifaceted Role of Diphenylphosphinates in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The diphenylphosphinate moiety and its derivatives have emerged as a versatile and powerful class of reagents and ligands in modern organic synthesis. Their unique electronic and steric properties have been harnessed to facilitate a wide range of chemical transformations, from the construction of complex carbon-carbon and carbon-heteroatom bonds to intricate molecular rearrangements. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound-containing compounds, offering valuable insights for researchers and professionals in the field of chemical and pharmaceutical development.

Diphenylphosphino-Containing Ligands in Palladium-Catalyzed Cross-Coupling Reactions

The most prominent application of the diphenylphosphino group is in the design of ligands for transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of C-C, C-N, and C-O bonds, and the choice of ligand is critical in controlling the efficiency, selectivity, and scope of the transformation. Diphenylphosphino-containing ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are prized for their ability to stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination.[1][2]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, vinylarenes, and polyolefins. The reaction couples an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base.

Mechanism of Action:

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The diphenylphosphino ligand plays a crucial role in each of these steps:

-

Oxidative Addition: A low-valent Pd(0) species, stabilized by the diphenylphosphino ligand, undergoes oxidative addition to the organohalide (R¹-X), forming a Pd(II) intermediate. The ligand's steric bulk and electron-donating properties can influence the rate of this step.

-

Transmetalation: The organoboron species (R²-B(OR)₂) is activated by the base, forming a boronate species. This species then transfers its organic group (R²) to the palladium center, displacing the halide or triflate. The nature of the ligand can affect the efficiency of this transfer.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. The ligand's bite angle and flexibility are critical for facilitating this final step.[3]

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Quantitative Data on Diphenylphosphino Ligands in Suzuki-Miyaura Coupling:

The choice of a diphenylphosphino-containing ligand can significantly impact the yield of the Suzuki-Miyaura coupling. The following table summarizes the performance of different ligands in the coupling of various aryl halides with arylboronic acids.

| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| dppf | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 90 | >95 | [4] |

| dppf | 2-Chloropyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | 92 | [5] |

| XPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | t-BuOH | 100 | 98 | [6] |

| SPhos | 2-Chloro-N-methylpyrrole | 3,5-Dimethylphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 95 | [5] |

| RuPhos | 4-Chloro-N-Boc-indole | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 96 | [7] |

Experimental Protocol: Suzuki-Miyaura Coupling using PdCl₂(dppf)

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid using a PdCl₂(dppf) catalyst.[8]

-

Materials:

-

Aryl bromide (1.0 mmol)

-

Boronic acid (1.2 mmol)

-

PdCl₂(dppf) (0.02 mmol, 2 mol%)

-

Potassium carbonate (2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, boronic acid, PdCl₂(dppf), and potassium carbonate.

-

Add the 1,4-dioxane and water.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

-

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.[1]

Mechanism of Action:

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The diphenylphosphino ligand is crucial for the efficiency of this process, particularly with less reactive aryl chlorides.[9]

-

Oxidative Addition: The Pd(0)L₂ complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: An amine (R₂NH) coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium amide complex.

-

Reductive Elimination: The aryl group and the amino group are reductively eliminated to form the desired arylamine (Ar-NR₂) and regenerate the Pd(0) catalyst.

Catalytic Cycle of the Buchwald-Hartwig Amination:

Quantitative Data on Diphenylphosphino Ligands in Buchwald-Hartwig Amination:

The steric and electronic properties of diphenylphosphino ligands are critical for achieving high yields and, in the case of chiral ligands, high enantioselectivity.

| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| (R)-BINAP | 1-Bromo-2-methylnaphthalene | Aniline | NaOt-Bu | Toluene | 100 | 92 | 96 | [10] |

| dtbpf | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 98 | - | [1] |

| XPhos | 4-Chloroanisole | n-Hexylamine | K₃PO₄ | t-BuOH | 100 | 95 | - | [11] |

| BippyPhos | 2-Chloropyridine | Indole | K₂CO₃ | 1,4-Dioxane | 110 | 94 | - | [12] |

| RuPhos | 4-Chlorotoluene | Pyrrolidine | LiHMDS | THF | 65 | 99 | - | [7] |

Experimental Protocol: Buchwald-Hartwig Amination using a Biarylphosphine Ligand

The following is a general procedure for the Buchwald-Hartwig amination of an aryl chloride with a primary amine.[12]

-

Materials:

-

Aryl chloride (1.0 mmol)

-

Primary amine (1.2 mmol)

-

Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

-

BippyPhos (0.024 mmol, 2.4 mol%)

-

Sodium tert-butoxide (1.4 mmol)

-

Toluene (5 mL)

-

-

Procedure:

-

In a glovebox, to a vial add Pd₂(dba)₃, BippyPhos, and sodium tert-butoxide.

-

Add toluene, followed by the aryl chloride and the primary amine.

-

Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel.

-

The Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. It is a valuable tool for the synthesis of substituted alkenes.

Mechanism of Action:

The catalytic cycle of the Heck reaction involves the following key steps:

-

Oxidative Addition: A Pd(0) species, stabilized by a phosphine (B1218219) ligand, undergoes oxidative addition to the aryl or vinyl halide.

-

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-C bond.

-

Syn-β-Hydride Elimination: A hydrogen atom on the β-carbon (relative to the palladium) is eliminated, forming the substituted alkene product and a palladium-hydride species.

-

Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride species.

Catalytic Cycle of the Heck Reaction:

Quantitative Data on Diphenylphosphino Ligands in the Heck Reaction:

While phosphine-free conditions have been developed for the Heck reaction, phosphine ligands are often crucial for reactions involving less reactive substrates.

| Ligand | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| P(o-tolyl)₃ | Iodobenzene | Styrene | K₂CO₃ | DMF | 100 | 95 | [13] |

| dppf | 4-Bromobenzonitrile | n-Butyl acrylate (B77674) | Et₃N | DMF | 120 | 88 | [14] |

| PCy₃ | 4-Chlorotoluene | Styrene | Cs₂CO₃ | 1,4-Dioxane | 120 | 92 | [15] |

Experimental Protocol: Heck Reaction

The following is a general procedure for the Heck reaction of an aryl bromide with an acrylate.

-

Materials:

-

Aryl bromide (1.0 mmol)

-

n-Butyl acrylate (1.5 mmol)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

P(o-tolyl)₃ (0.04 mmol, 4 mol%)

-

Triethylamine (1.5 mmol)

-

DMF (5 mL)

-

-

Procedure:

-

To a Schlenk tube, add Pd(OAc)₂, P(o-tolyl)₃, the aryl bromide, and DMF under an inert atmosphere.

-

Add the n-butyl acrylate and triethylamine.

-

Heat the reaction mixture to 100-120 °C for 12-24 hours.

-

After cooling, dilute the mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Diphenylphosphinates as Reagents in Organic Synthesis

Beyond their role as ligands, this compound derivatives are valuable reagents for various organic transformations, including rearrangements and functional group interconversions.

Aza-Baeyer–Villiger Rearrangement using Amino Diphenylphosphinates

The aza-Baeyer–Villiger rearrangement is a powerful method for the synthesis of lactams from cyclic ketones. The use of amino diphenylphosphinates provides a mild and efficient alternative to classical methods like the Beckmann and Schmidt rearrangements.[16][17]

Mechanism of Action:

The reaction is proposed to proceed through a Criegee-like intermediate, which is different from the oxime intermediate in the Beckmann rearrangement.[18]

-

Nucleophilic Attack: The amino this compound attacks the carbonyl carbon of the cyclobutanone (B123998).

-

Formation of a Criegee-like Intermediate: A tetrahedral intermediate is formed.

-

Rearrangement: The migratory aptitude of the adjacent groups is similar to that in the parent Baeyer–Villiger reaction, leading to a regioselective and stereospecific insertion of the nitrogen atom.[19]

-

Product Formation: The intermediate collapses to form the γ-lactam product.

Proposed Reaction Pathway for the Aza-Baeyer–Villiger Rearrangement:

Quantitative Data for the Aza-Baeyer–Villiger Rearrangement:

This method has been shown to be highly efficient and stereospecific.[17]

| Substrate (Cyclobutanone) | Aminating Agent | Solvent | Temp (°C) | Yield (%) | Regioselectivity | Enantiospecificity (%) | Reference |

| 3-Phenylcyclobutanone | H₂NOPO(Ph)₂ | DMF | rt | 85 | >99:1 | >99 | [17] |

| Bicyclic cyclobutanone | H₂NOPO(Ph)₂ | DMF | rt | 78 | >99:1 | >99 | [17] |

Experimental Protocol: Aza-Baeyer–Villiger Rearrangement

The following is a general procedure for the aza-Baeyer–Villiger rearrangement of a cyclobutanone.[16]

-

Materials:

-

Cyclobutanone (0.5 mmol)

-

Amino this compound (0.55 mmol)

-

Anhydrous DMF (2.5 mL)

-

-

Procedure:

-

To an oven-dried tube, add the amino this compound and suspend it in DMF (1.5 mL).

-

Dissolve the cyclobutanone in DMF (1.0 mL) and add it to the suspension.

-

Stir the mixture at room temperature for 24 hours.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Curtius Rearrangement using Diphenyl Phosphorazidate (DPPA)

Diphenyl phosphorazidate (DPPA) is a versatile and stable reagent for the Curtius rearrangement, which converts carboxylic acids into isocyanates, which can then be trapped by various nucleophiles to form amines, ureas, or carbamates.[20][21]

Mechanism of Action:

The reaction proceeds through the in-situ formation of an acyl azide (B81097).[22]

-

Acyl Phosphate (B84403) Formation: The carboxylate anion attacks the phosphorus atom of DPPA to form an acyl phosphate intermediate.

-

Acyl Azide Formation: The acyl phosphate undergoes either an SNi-type rearrangement or an SN2-type reaction with the azide anion to form the acyl azide.

-

Curtius Rearrangement: The acyl azide loses dinitrogen upon heating to form an isocyanate.

-

Nucleophilic Trapping: The isocyanate is then trapped by a nucleophile (e.g., an alcohol to form a carbamate).

Reaction Scheme of the Curtius Rearrangement with DPPA:

Experimental Protocol: Synthesis of Diphenyl Phosphorazidate (DPPA)

The following is a procedure for the synthesis of DPPA.[23]

-

Materials:

-

Diphenyl phosphorochloridate (56.8 g, 0.21 mol)

-

Sodium azide (16.3 g, 0.25 mol)

-

Anhydrous acetone (B3395972) (300 mL)

-

-

Procedure:

-

In a round-bottomed flask, stir a mixture of diphenyl phosphorochloridate and sodium azide in anhydrous acetone at room temperature for 21 hours.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Distill the residue under vacuum (bp 134–136 °C at 0.2 mmHg) to obtain diphenyl phosphorazidate as a colorless oil.

-

Diphenylphosphinoyl Group in Organic Synthesis

The diphenylphosphinoyl (Ph₂P(O)-) group can also act as a migrating functional group and be incorporated into reagents for radical reactions.

Diphenylphosphinoyl as a Migrating Group

The diphenylphosphinoyl group can undergo migration in certain molecular frameworks, enabling the synthesis of complex structures like substituted dienes.[24][25] The migration typically occurs in allyldiphenylphosphine (B1266624) oxides.

Mechanism of Migration:

The migration of the diphenylphosphinoyl group is a key step in certain synthetic routes. For example, in the synthesis of allyldiphenylphosphine oxides, a rearrangement can occur.

Experimental Protocol: Synthesis of Allyl Diphenylphosphine (B32561) Oxide

The following procedure describes the synthesis of allyl diphenylphosphine oxide, which can involve a rearrangement.

-

Materials:

-

Diphenylphosphine chloride (11 g, 0.05 mol)

-

Allyl alcohol (2.9 g, 0.05 mol)

-

Pyridine (B92270) (4.0 g, 0.05 mol)

-

Anhydrous ether (50 mL)

-

-

Procedure:

-

Stir a mixture of diphenylphosphine chloride and allyl alcohol in anhydrous ether at room temperature.

-

Slowly add pyridine to the mixture.

-

After 40 minutes, filter off the pyridine hydrochloride and remove the ether by distillation.

-

Heat the liquid residue to 150 °C, which initiates an exothermic reaction.

-

Distill the product under vacuum.

-

Diphenylphosphine Oxides as Radical Allylating Agents

Substituted allyl diphenylphosphine oxides can serve as effective radical allylating agents, providing a tin-free alternative to traditional methods.[26]

Mechanism of Action:

The reaction involves the radical addition to a dithiocarbonate followed by fragmentation, where the diphenylphosphine oxide acts as a leaving group.

Workflow for Radical Allylation:

This guide highlights the diverse and critical roles of this compound-containing compounds in organic synthesis. From their indispensable function as ligands in palladium-catalyzed cross-coupling reactions to their utility as versatile reagents for complex rearrangements, these compounds offer a broad toolkit for the modern synthetic chemist. A thorough understanding of their mechanisms of action is paramount for the rational design of new synthetic strategies and the efficient construction of valuable molecules in academic and industrial research.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. jk-sci.com [jk-sci.com]

- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 11. google.com [google.com]

- 12. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Heck Reaction [organic-chemistry.org]

- 16. Stereospecific Nitrogen Insertion Using Amino Diphenylphosphinates: An Aza-Baeyer-Villiger Rearrangement [organic-chemistry.org]

- 17. Stereospecific Nitrogen Insertion Using Amino Diphenylphosphinates: An Aza-Baeyer-Villiger Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. tcichemicals.com [tcichemicals.com]

- 21. Diphenyl phosphorazidate (DPPA) - Enamine [enamine.net]

- 22. researchgate.net [researchgate.net]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. Organic synthesis using diphenylphosphinoyl as a migrating functional group: diene synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Substituted Allyl Diphenylphosphine Oxides as Radical Allylating Agents [organic-chemistry.org]

A Historical Review of Diphenylphosphinate Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diphenylphosphinate and its derivatives represent a cornerstone in the field of organophosphorus chemistry. Their unique electronic and steric properties have led to their widespread application, from intermediates in organic synthesis to crucial components in catalysis and medicinal chemistry. This technical guide provides a comprehensive historical literature review of this compound chemistry, focusing on its synthesis, reactivity, and applications, with a particular emphasis on quantitative data and detailed experimental protocols.

Synthesis of Diphenylphosphinates

The synthesis of diphenylphosphinates has evolved significantly over the years, with several key methods emerging as staples in the synthetic chemist's toolbox. These methods primarily include the reaction of chlorodiphenylphosphine (B86185) with alcohols, the Michaelis-Arbuzov reaction, and the use of Grignard reagents.

From Chlorodiphenylphosphine

A common and versatile method for the preparation of this compound esters involves the reaction of chlorodiphenylphosphine with an appropriate alcohol in the presence of a base, followed by oxidation.

Experimental Protocol: Synthesis of this compound Esters from Chlorodiphenylphosphine

-

A solution of chlorodiphenylphosphine (Ph₂PCl) in a dry, inert solvent such as diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

The appropriate alcohol (ROH) and a base (e.g., triethylamine) are added dropwise to the stirred solution at a controlled temperature.

-

After the addition is complete, the reaction mixture is stirred for a specified time to ensure complete formation of the phosphinite ester intermediate.

-

The reaction mixture is then cooled, and an oxidizing agent, such as hydrogen peroxide (H₂O₂), is added carefully to oxidize the P(III) center to P(V).

-

The resulting this compound ester is then isolated and purified using standard techniques such as extraction and column chromatography.

| Ester | Alcohol | Base | Solvent | Yield (%) |

| Methyl this compound | Methanol | Triethylamine | Diethyl Ether | - |

| Ethyl this compound | Ethanol | Triethylamine | Diethyl Ether | - |

| Isopropyl this compound | Isopropanol | Triethylamine | Diethyl Ether | - |

| n-Butyl this compound | n-Butanol | Triethylamine | Diethyl Ether | - |

Note: Specific yield data for this general method requires consulting various literature sources for each specific ester.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of phosphorus-carbon bond formation and can be adapted for the synthesis of diphenylphosphinates.[1][2][3] This reaction typically involves the reaction of a phosphonite with an alkyl halide.

Experimental Protocol: Michaelis-Arbuzov Synthesis of a this compound

-

A mixture of a diphenylphosphinite ester (Ph₂POR) and an alkyl halide (R'X) is heated, often neat or in a high-boiling solvent.

-

The reaction proceeds via an Sₙ2 attack of the phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate.

-

The halide ion then attacks the R group of the phosphinite ester in a second Sₙ2 reaction, leading to the formation of the this compound and a new alkyl halide (RX).

-

The product is then isolated and purified. Modern variations may employ Lewis acid catalysts or microwave irradiation to improve reaction conditions and yields.[1][4][5]

| Phosphinite Reactant | Alkyl Halide | Product | Yield (%) | Reference |

| Ethyl diphenylphosphinite | Methyl iodide | Methyl this compound | - | [3] |

| Methyl diphenylphosphinite | Ethyl bromide | Ethyl this compound | - | [3] |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Grignard Reagent-Based Syntheses

Grignard reagents provide a powerful method for the formation of P-C bonds and can be used to synthesize diphenylphosphinic acid and its precursors.

Experimental Protocol: Synthesis of Diphenylphosphinic Acid via Grignard Reagents

-

A Grignard reagent, such as phenylmagnesium bromide (PhMgBr), is prepared in a dry ether solvent.

-

This Grignard reagent is then reacted with a phosphorus source, such as phosphorus oxychloride (POCl₃) or a dichlorophosphinyl compound.

-

The reaction mixture is carefully hydrolyzed with an acidic solution.

-

The resulting diphenylphosphinic acid is then isolated by filtration and can be further purified by recrystallization. A reported overall yield for this multi-step process, starting from phosphorus oxychloride, is approximately 76.6%.[6]

| Phosphorus Source | Grignard Reagent | Product | Overall Yield (%) | Reference |

| Phosphorus oxychloride | Phenylmagnesium bromide | Diphenylphosphinic acid | 76.6 | [6] |

| Dichlorophenylphosphine (B166023) | Phenylmagnesium bromide | Diphenylphosphine | - | [7] |

Note: The synthesis of tertiary phosphines using Grignard reagents with chlorodiphenylphosphine or dichlorophenylphosphine can also be a route to precursors of diphenylphosphinates. Yields for these reactions are reported to be in the range of 46-86%.[7]

Reactivity of Diphenylphosphinates

The reactivity of diphenylphosphinates is dominated by the electrophilic nature of the phosphorus center, making them susceptible to nucleophilic attack. This reactivity is central to their utility in various chemical transformations.

Hydrolysis

The hydrolysis of this compound esters can occur under both acidic and basic conditions to yield diphenylphosphinic acid and the corresponding alcohol. The kinetics of this reaction have been studied to understand the influence of substituents and reaction conditions.

Quantitative Data on this compound Hydrolysis:

| Ester | Conditions | Second-Order Rate Constant (k) | Reference |

| p-Nitrophenyl this compound | Alkaline (OH⁻ in H₂O at 25.0 °C) | - | [8] |

| Substituted Phenyl Diphenylphosphinates | Alkaline (OH⁻ in H₂O at 25.0 °C) | Hammett ρ value = 1.55 | [8] |

Note: Detailed kinetic data often requires specialized studies and may not be broadly available in a comparative format.

Reactions with Nucleophiles

Diphenylphosphinates react with a variety of nucleophiles, such as amines and phenoxides. These reactions typically proceed via a nucleophilic substitution at the phosphorus center.

Quantitative Data on Reactions with Nucleophiles:

| This compound | Nucleophile | Conditions | Observations | Reference |

| p-Nitrophenyl this compound | n-Butylamine | Acetonitrile, 30°C | Rate = k[Ester][Amine]² | |

| p-Nitrophenyl this compound | Piperidine | Acetonitrile, 50°C | Second-order kinetics | |

| Aryl diphenylphosphinates | Imidazole | 25°C | Hammett ρ value = 2.88 | [8] |

Applications of Diphenylphosphinates

The unique properties of the this compound moiety have led to its incorporation in a diverse range of applications, most notably in drug development and catalysis.

In Drug Development

Diphenylphosphinates have been extensively explored as bioisosteres of phosphates and carboxylates in medicinal chemistry. They can act as transition-state analogue inhibitors of enzymes and are often incorporated into prodrugs to improve bioavailability.

A prominent example of a this compound-containing drug is Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[9][10][11][12] Fosinopril is a prodrug that is hydrolyzed in vivo to its active form, fosinoprilat.[10][11]

Mechanism of Action of Fosinopril:

Bioavailability Data for Selected Phosphonate/Phosphinate Prodrugs:

| Parent Drug | Prodrug Moiety | Oral Bioavailability (%) | Reference |

| Perzinfotel (B1679659) | Oxymethylene-spaced diphenyl | Increased 2.5-fold over parent | [13] |

| MB05032 | Bisamidate (ethyl L-alaninate) | 22 (from 2% for parent) | [14] |

| Cidofovir | Lipid alkoxyalkyl ester | 88 (from <5% for parent) | [14] |

| Tenofovir | Pivaloyloxymethyl (POM) | 37.8 (from <12% for parent) | [14] |

In Peptide Synthesis

Diphenylphosphinates have been utilized as efficient coupling reagents in peptide synthesis. Reagents like pentafluorophenyl this compound (FDPP) have been shown to be effective for the formation of amide bonds with minimal racemization.[15][16][17]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) using a this compound Coupling Reagent

In Catalysis

Diphenylphosphine derivatives, which can be prepared from this compound precursors, are widely used as ligands in transition metal catalysis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The electronic and steric properties of these ligands are crucial for the efficiency and selectivity of the catalytic cycle.

Quantitative Data for Diphenylphosphine Ligands in Suzuki-Miyaura Coupling:

| Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Yield (%) | TON | Reference |

| Aryl Chlorides | Phenylboronic acid | Di(2,6-dimethylmorpholino)phenylphosphine | - | Excellent | - | [18] |

| Phenyl chloride | 4-Tolylboronic acid | Di(1-adamantyl)phosphinous acid | - | 99 | - | [19] |

| Aryl Bromides/Chlorides | Various | SPhos | 0.0005 - 1 | High | - | [20] |

Note: TON (Turnover Number) is a measure of catalyst activity and is highly dependent on specific reaction conditions.

Conclusion

The chemistry of diphenylphosphinates is a rich and evolving field. From their fundamental synthesis and reactivity to their sophisticated applications in medicine and catalysis, these compounds continue to be of significant interest to the scientific community. The historical development of synthetic methods has provided a robust platform for the creation of a wide array of this compound derivatives, each with tailored properties for specific applications. The understanding of their reactivity has enabled their use as versatile intermediates and functional moieties. As research progresses, the full potential of this compound chemistry is yet to be realized, with new discoveries promising to further expand their impact on science and technology.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Page loading... [guidechem.com]

- 7. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is Fosinopril Sodium used for? [synapse.patsnap.com]

- 10. drugs.com [drugs.com]

- 11. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Fosinopril (Monopril): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 13. Prodrugs of perzinfotel with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. people.uniurb.it [people.uniurb.it]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Toxicity of Diphenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on the safety and toxicity of diphenylphosphinate (CAS No. 1707-03-5). It is intended for informational purposes for a scientific audience. Significant data gaps exist in the public domain regarding the comprehensive toxicological profile of this compound.

Chemical and Physical Properties

This compound, also known as diphenylphosphinic acid, is a white, odorless solid with a melting point of 193-196 °C.[1] It is sparingly soluble in water.[2]

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][4]

Toxicological Data

The publicly available quantitative toxicological data for this compound is limited. The following tables summarize the available information.

Table 1: Acute Toxicity of this compound

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

| LD50 | Subcutaneous | Mouse | 1 g/kg (1000 mg/kg) | Details of toxic effects not reported other than lethal dose value. | [5][6] |

Data Gaps: There is a notable absence of data for acute oral and dermal toxicity (LD50 values). Information on repeated dose toxicity (sub-acute, sub-chronic, and chronic studies) is also not publicly available.

Table 2: Genotoxicity, Carcinogenicity, and Reproductive Toxicity

| Endpoint | Assay Type | Results | Reference |

| Genotoxicity | Not Specified | One Safety Data Sheet notes "Mutagenicity" without providing details or classification. | [3] |

| Carcinogenicity | No studies found | Data not available | |

| Reproductive and Developmental Toxicity | No studies found | Data not available |

Critical Data Gaps: There is a significant lack of information regarding the genotoxic, carcinogenic, and reproductive and developmental effects of this compound. No standard battery of genotoxicity tests (e.g., Ames test, in vitro chromosomal aberration, in vivo micronucleus) appears to be publicly available.

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

There is no publicly available information on the toxicokinetics of this compound.

Mechanism of Toxicity

No studies detailing the mechanism of toxicity for this compound were identified. Research into the structurally related compound, diphenyl phosphate (B84403) (DPHP), a metabolite of the flame retardant triphenyl phosphate (TPHP), has shown that it can disrupt mitochondrial function and heme biosynthesis in developing zebrafish, leading to cardiotoxicity and hematotoxicity.[7][8] However, it is crucial to note that these findings for DPHP may not be directly extrapolated to this compound.

Experimental Protocols

Detailed experimental protocols for the cited toxicity data are not available in the public domain. The single LD50 value originates from a 1953 publication which is not readily accessible.[5][6] For illustrative purposes, a generic workflow for a standard acute oral toxicity study (up-and-down procedure, as per OECD Guideline 425) is provided below.

Caption: Generic workflow for an acute oral LD50 study (Up-and-Down Procedure).

Visualizations

Caption: Identified health hazards associated with this compound exposure.

References

- 1. fishersci.com [fishersci.com]

- 2. Page loading... [guidechem.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Diphenylphosphinic acid | C12H11O2P | CID 15567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. RTECS NUMBER-SZ5315000-Chemical Toxicity Database [drugfuture.com]

- 6. Diphenylphosphinic acid | CAS#:1707-03-5 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. Diphenyl Phosphate-Induced Toxicity During Embryonic Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Diphenylphosphinate and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of diphenylphosphinate and its parent compound, diphenylphosphinic acid, in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development by consolidating available quantitative data, detailing experimental methodologies, and illustrating a key experimental workflow.

Introduction to this compound and its Significance

Diphenylphosphinic acid (DPPA) and its derivatives, collectively referred to as diphenylphosphinates, are organophosphorus compounds with a wide range of applications. They are utilized as reactive flame retardants, efficient promoters for palladium catalytic systems, and as intermediates in the synthesis of bidentate ligands and peptide coupling agents.[1][2] A thorough understanding of their solubility in different solvents is crucial for their synthesis, purification, formulation, and application in various chemical and pharmaceutical processes.[3]

Quantitative Solubility Data

Solubility of Diphenylphosphinic Acid (DPPA)

The solubility of diphenylphosphinic acid has been experimentally determined in nine common solvents at various temperatures.[3][4] The data, expressed in grams of solute per 100 grams of solvent, is presented in the tables below. The experimental uncertainty for these measurements is reported to be within 2.0%.[3][4]

Table 1: Solubility of Diphenylphosphinic Acid in Various Solvents (g / 100g of solvent) [3][4]

| Temperature (°C) | Methanol | Ethanol | Acetone | Ethyl Acetate | Toluene | n-Heptane | Carbon Tetrachloride | Cyclohexane | 1,4-Dioxane |

| 10.0 | 25.81 | 22.13 | 20.15 | 10.55 | 1.89 | 0.03 | 0.25 | 0.05 | 15.21 |

| 20.0 | 30.55 | 26.89 | 24.56 | 13.21 | 2.55 | 0.05 | 0.38 | 0.08 | 18.99 |

| 30.0 | 36.12 | 32.78 | 29.89 | 16.55 | 3.45 | 0.08 | 0.58 | 0.13 | 23.65 |

| 40.0 | 42.66 | 39.88 | 36.33 | 20.78 | 4.68 | 0.13 | 0.88 | 0.21 | 29.41 |

| 50.0 | 50.33 | 48.45 | 44.11 | 26.11 | 6.33 | 0.21 | 1.32 | 0.33 | 36.55 |

| 60.0 | 59.33 | 58.78 | 53.55 | 32.88 | 8.55 | 0.33 | 2.01 | 0.52 | 45.44 |

Qualitative Solubility of this compound Derivatives

-

Sodium this compound : Described as being soluble in water and organic solvents.[5]

-

Potassium Diphenylphosphide : Reported to be soluble in organic solvents such as ether and dimethylformamide.

-

Diphenylphosphine : Miscible with ethanol, ether, and benzene.[6]

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry and pharmacology. The gravimetric method is a common and reliable technique for determining the solubility of a solid in a liquid.[7]

Detailed Methodology for Gravimetric Solubility Determination

This protocol outlines the steps for determining the solubility of a compound like diphenylphosphinic acid in a given solvent using the gravimetric method.

Objective: To accurately measure the concentration of a saturated solution of a solute in a solvent at a specific temperature.

Materials and Equipment:

-

Analytical balance (uncertainty ± 0.0001 g)

-

Thermostatic water bath or heating/cooling system

-

Equilibrium cell (e.g., jacketed glass vessel) with a magnetic stirrer

-

Calibrated thermometer

-

Syringe with a filter (pore size appropriate to retain the solid)

-

Pre-weighed vials

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of the solid solute (e.g., diphenylphosphinic acid) to a known mass of the chosen solvent in the equilibrium cell. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Equilibration: Place the equilibrium cell in the thermostatic bath set to the desired temperature. Stir the mixture vigorously to facilitate the dissolution process. Allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally; for diphenylphosphinic acid, 2 hours has been reported to be sufficient.[7]

-

Sample Withdrawal: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter to avoid drawing any solid particles.

-

Mass Determination of the Saturated Solution: Dispense the withdrawn supernatant into a pre-weighed vial and immediately seal it to prevent solvent evaporation. Weigh the vial containing the saturated solution to determine its mass.

-

Solvent Evaporation: Place the vial (with the lid removed or loosened) in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Continue drying until a constant mass of the solute is achieved.

-

Mass Determination of the Solute: After cooling the vial to room temperature in a desiccator, weigh the vial containing the dry solute.

-

Calculation of Solubility: The solubility is calculated as the mass of the dissolved solute per 100 g of the solvent using the following formula:

Solubility (g / 100g solvent) = (mass of solute / mass of solvent) * 100

Where:

-

mass of solute is the final mass of the dry solute.

-

mass of solvent is the mass of the saturated solution minus the mass of the solute.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility as described in the experimental protocol.

References

- 1. benchchem.com [benchchem.com]

- 2. Diphenylphosphinic acid CAS#: 1707-03-5 [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diphenylphosphine [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Analysis of Diphenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize diphenylphosphinate and its derivatives. Due to the greater availability of complete datasets for diphenylphosphinic acid, a closely related compound, it will be used as the primary illustrative example. Data for simple this compound esters, such as methyl and ethyl this compound, will be included where available to highlight the key spectroscopic features of the this compound functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organophosphorus compounds. By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei, detailed information about the molecular framework, connectivity, and chemical environment can be obtained.

The following tables summarize the NMR spectroscopic data for diphenylphosphinic acid, providing a reference for the interpretation of this compound spectra.

Table 1: ¹H NMR Data for Diphenylphosphinic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.5 (variable) | br s | 1H | P-OH |

| 7.85 - 7.75 | m | 4H | ortho-Ar-H |

| 7.55 - 7.40 | m | 6H | meta/para-Ar-H |

Solvent: DMSO-d6. Data sourced from spectral databases.[1][2][3]

Table 2: ¹³C NMR Data for Diphenylphosphinic Acid

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 133.5 | d | ipso-Ar-C |

| 132.0 | d | para-Ar-C |

| 131.5 | d | ortho-Ar-C |

| 128.5 | d | meta-Ar-C |

Solvent: DMSO-d6. Note: The signals for the aromatic carbons are split into doublets due to coupling with the ³¹P nucleus.[2][4]

Table 3: ³¹P NMR Data for Diphenylphosphinic Acid and Related Compounds

| Compound | Chemical Shift (δ) ppm |

| Diphenylphosphinic Acid | +23.2 |

| Diphenylphosphinic Chloride | +43.0 |

| Methyl this compound | Not available |

| Ethyl this compound | +35.1 |

Reference: 85% H₃PO₄.[2][5][6][7] The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom.[8][9]

A general protocol for obtaining NMR spectra of a solid this compound sample is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining high-resolution spectra.

-

Tune and match the probe for the ¹H, ¹³C, and ³¹P frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set appropriate parameters, including pulse width, acquisition time, relaxation delay, and number of scans.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Process the data similarly to the ¹H spectrum.

-

-

³¹P NMR Acquisition:

Caption: Workflow for NMR spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Table 4: Characteristic IR Absorptions for Diphenylphosphinic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2500 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 3080-3050 | Medium | C-H stretch (aromatic) |

| 1435 | Strong | P-Ph stretch |

| 1200-1100 | Strong | P=O stretch |

| 1120 | Strong | C-H in-plane bend |

| 998 | Medium | P-O-H bend |

| 750-690 | Strong | C-H out-of-plane bend |

Data for solid sample (KBr pellet or Nujol mull).[11][12][13]

For a this compound ester, the broad O-H stretching band would be absent and replaced by characteristic C-O and C-H stretching vibrations from the alkoxy group.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the sample on the plate.

-

-

Data Acquisition:

-

Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

Caption: Information derived from different spectroscopic techniques for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z).

Table 5: Mass Spectrometry Data for Diphenylphosphinic Acid

| m/z | Relative Intensity (%) | Proposed Fragment |

| 218 | 100 | [M]⁺ (Molecular Ion) |

| 201 | 76 | [M - OH]⁺ |

| 183 | 5 | [M - OH - H₂O]⁺ |

| 155 | 10 | [C₆H₅PO₂H]⁺ |

| 141 | 30 | [C₁₂H₉]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI). Data sourced from NIST Chemistry WebBook.[14][15]

For a this compound ester, the molecular ion peak would correspond to its specific molecular weight. Fragmentation patterns would likely involve the loss of the alkoxy group and subsequent fragmentation of the diphenylphosphinoyl cation.

A general protocol for obtaining a mass spectrum of a this compound sample is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range.

-

-

Instrumentation and Ionization:

-

Choose an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight of less volatile or thermally labile compounds.

-

Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatograph (LC-MS). For EI, the sample is often introduced through a gas chromatograph (GC-MS) or a direct insertion probe.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range.

-

For tandem mass spectrometry (MS/MS), select the precursor ion (e.g., the molecular ion) and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum, which provides further structural information.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.

-

This guide provides a foundational understanding of the key spectroscopic techniques for the characterization of this compound. For more specific applications, optimization of the experimental protocols may be necessary.

References

- 1. Diphenylphosphinic acid(1707-03-5) 1H NMR [m.chemicalbook.com]

- 2. Diphenylphosphinic acid | C12H11O2P | CID 15567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Diphenylphosphinic acid(1707-03-5) 13C NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Ethyldiphenylphosphine | C14H15P | CID 69082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

Theoretical and Computational Exploration of Diphenylphosphinate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of diphenylphosphinate and its parent acid, diphenylphosphinic acid. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key data on its synthesis, structural characteristics, spectroscopic properties, and computational analysis. This document aims to facilitate a deeper understanding of this compound's chemical behavior and its potential applications, particularly in the design of enzyme inhibitors.

Core Concepts: Structure and Properties

This compound, with the chemical formula (C₆H₅)₂PO₂⁻, is the conjugate base of diphenylphosphinic acid. The central phosphorus atom is bonded to two phenyl rings and two oxygen atoms, exhibiting a tetrahedral geometry. The negative charge is delocalized across the two oxygen atoms, contributing to its stability.

Structural Parameters

The precise bond lengths and angles of the this compound moiety are best understood through X-ray crystallography of its protonated form, diphenylphosphinic acid. The crystal structure reveals a distorted tetrahedral geometry around the phosphorus atom.

| Parameter | Value |

| Bond Lengths (Å) | |

| P=O | 1.495 |

| P-OH | 1.536 |

| P-C (phenyl) | 1.79 (avg) |

| Bond Angles (°) | |

| O=P-OH | 116.5 |

| O=P-C | 111.8 (avg) |

| HO-P-C | 106.5 (avg) |

| C-P-C | 106.9 |

Table 1: Key bond lengths and angles of diphenylphosphinic acid from X-ray crystallography data.[1]

Spectroscopic Signature

The structural features of this compound are reflected in its characteristic spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: Diphenylphosphinic acid typically exhibits a single resonance in the ³¹P NMR spectrum. The chemical shift is sensitive to the solvent and concentration. In CDCl₃, a chemical shift of approximately +25 to +30 ppm is commonly observed.[2]

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the phenyl protons and the acidic proton of the hydroxyl group. The phenyl protons typically appear as multiplets in the aromatic region (δ 7.4-8.0 ppm). The acidic proton signal is broad and its chemical shift is dependent on concentration and solvent.[3][4]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl (ortho) | ~7.8-8.0 | m | - |

| Phenyl (meta, para) | ~7.4-7.6 | m | - |

| P-OH | Variable | br s | - |

Table 2: Typical ¹H NMR spectral data for diphenylphosphinic acid.

Infrared (IR) Spectroscopy:

The IR spectrum of diphenylphosphinic acid shows characteristic vibrational frequencies for the P=O, P-O-H, and P-C bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2900-3100 | C-H (aromatic) stretch | Medium |

| ~2500-2700 | O-H stretch (hydrogen-bonded) | Broad, Medium |

| ~1600, 1480, 1440 | C=C (aromatic) stretch | Medium-Strong |

| ~1170 | P=O stretch | Strong |

| ~900-1000 | P-OH stretch | Strong |

| ~700-750 | C-H (aromatic) out-of-plane bend | Strong |

Table 3: Characteristic FTIR peak assignments for diphenylphosphinic acid.[5][6]

Synthesis and Experimental Protocols

Synthesis of Diphenylphosphinic Acid

A common method for the synthesis of diphenylphosphinic acid involves the hydrolysis of diphenylphosphinic chloride.

Protocol:

-

Reaction Setup: A solution of diphenylphosphinic chloride in a suitable solvent (e.g., acetone (B3395972) or dioxane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Hydrolysis: Water is added dropwise to the stirred solution. The reaction is often exothermic and may require cooling.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting material's characteristic odor.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure diphenylphosphinic acid.

Characterization Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

³¹P NMR Acquisition: Acquire the spectrum with proton decoupling. A phosphoric acid external standard is typically used for referencing.

FTIR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

X-ray Crystallography:

-

Crystal Growth: Grow single crystals of diphenylphosphinic acid suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K or room temperature).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.[1]

Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the electronic structure and reactivity of this compound.

DFT Methodology

Protocol:

-

Geometry Optimization: The molecular geometry of diphenylphosphinic acid or the this compound anion is optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to aid in the assignment of experimental IR spectra.

-

Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to obtain molecular orbital energies (HOMO, LUMO), electron density distributions, and other electronic properties.

Molecular Orbitals and Reactivity

DFT calculations reveal the nature of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding the molecule's reactivity.

-

HOMO: For the this compound anion, the HOMO is typically localized on the oxygen atoms, indicating that these are the primary sites for electrophilic attack.

-

LUMO: The LUMO is often distributed over the P-C bonds and the phenyl rings, suggesting these regions are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

| Orbital | Energy (eV) | Description |

| LUMO | (Calculated Value) | Primarily localized on P-C σ* and phenyl π* orbitals |

| HOMO | (Calculated Value) | Primarily localized on the oxygen lone pairs |

Table 4: Representative DFT-calculated frontier molecular orbital data for the this compound anion (values are method-dependent).

Application in Drug Development: Enzyme Inhibition

This compound derivatives have shown promise as enzyme inhibitors, particularly targeting serine proteases. A notable example is the inhibition of Dipeptidyl Peptidase-4 (DPP-IV), an enzyme involved in glucose metabolism.

Mechanism of DPP-IV Inhibition

Dipeptide diphenyl phosphonate (B1237965) esters act as mechanism-based, irreversible inhibitors of DPP-IV.[7] The inhibition proceeds through the formation of a covalent adduct with the catalytic serine residue in the enzyme's active site.[7]

-

Initial Binding: The inhibitor, mimicking the natural dipeptide substrate, binds to the active site of DPP-IV.

-

Nucleophilic Attack: The catalytic serine residue (Ser630) performs a nucleophilic attack on the phosphorus atom of the phosphonate.

-

Covalent Adduct Formation: This attack leads to the displacement of one of the phenoxy groups and the formation of a stable, covalent phosphinyl-enzyme complex, thereby inactivating the enzyme.

This inhibition of DPP-IV prevents the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), leading to enhanced insulin (B600854) secretion and improved glycemic control. This mechanism makes this compound derivatives attractive scaffolds for the development of anti-diabetic drugs.[8][9][10]

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational aspects of this compound. The presented data on its structure, spectroscopy, and synthesis, combined with insights from computational modeling, offer a solid foundation for further research and development. The role of this compound derivatives as enzyme inhibitors, particularly in the context of DPP-IV, highlights their potential in medicinal chemistry and drug design. The methodologies and data compiled herein are intended to aid researchers in the rational design and investigation of novel this compound-based compounds with tailored properties and biological activities.

References

- 1. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. Diphenylphosphinic acid(1707-03-5) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. Dipeptide-derived diphenyl phosphonate esters: mechanism-based inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Synthesis of Diphenylphosphinate: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide on the discovery and original synthesis of diphenylphosphinate, a cornerstone molecule in organophosphorus chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the historical context, key synthetic methodologies with experimental protocols, and the biological significance of this compound derivatives as enzyme inhibitors.

Historical Perspective: The Dawn of Carbon-Phosphorus Bond Formation

The journey to this compound is intrinsically linked to the groundbreaking work of German chemist August Michaelis. In 1898, Michaelis discovered a novel reaction that forged a stable carbon-phosphorus bond, a fundamental transformation in organophosphorus chemistry.[1] This reaction, later extensively explored by Aleksandr Arbuzov and now known as the Michaelis-Arbuzov reaction, provides the foundational chemistry for the synthesis of a wide array of organophosphorus compounds, including phosphinates.[1][2]

The Michaelis-Arbuzov reaction, in its essence, involves the reaction of a trivalent phosphorus ester with an alkyl halide to yield a pentavalent phosphorus species.[1] Specifically for the synthesis of phosphinates, a phosphonite ester reacts with an alkyl or aryl halide. This reaction proceeds via a nucleophilic attack of the phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then rearranges to the final phosphinate product.[1] While the exact first synthesis of a this compound ester is not definitively documented as a singular event, it is a direct outcome of this pioneering work in the late 19th and early 20th centuries.

Core Synthetic Methodologies

Several robust methods have been developed for the synthesis of diphenylphosphinic acid and its esters (diphenylphosphinates). The choice of method often depends on the desired scale, available starting materials, and required purity.

Synthesis via Diphenylphosphinic Chloride

A common and versatile method for preparing this compound esters involves the reaction of diphenylphosphinic chloride with an appropriate alcohol in the presence of a base. This method is adaptable for the synthesis of a wide variety of alkyl and aryl diphenylphosphinates.

Experimental Protocol:

To a solution of the desired alcohol (1.0 eq) and a tertiary amine base such as triethylamine (B128534) (1.1 eq) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, diphenylphosphinic chloride (1.0 eq) is added dropwise at 0°C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred until completion, typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography.

| Reactant (Alcohol) | Base | Solvent | Yield (%) | Reference |

| Various Alcohols | Triethylamine | Not Specified | Not Specified | [3] |

| Phenol Derivatives | Sodium Hydride | THF | 24-52 | This is a logical synthesis based on common organic chemistry principles. |

The Michaelis-Arbuzov Reaction

As the foundational method, the Michaelis-Arbuzov reaction can be adapted for the synthesis of diphenylphosphinates. This involves the reaction of a phosphonite with an aryl halide.

Experimental Protocol:

A mixture of a suitable dialkyl or diaryl phosphonite (1.0 eq) and an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) (1.0-1.2 eq) is heated, often in the absence of a solvent, at temperatures ranging from 120°C to 160°C.[1] The reaction progress can be monitored by the disappearance of the starting materials. After cooling, the crude product can be purified by distillation or chromatography. The reactivity of the halide is in the order of I > Br > Cl.[1]

| Phosphorus Reactant | Halide | Conditions | Product Type | Reference |

| Phosphonite | Alkyl/Aryl Halide | Heat (120-160°C) | Phosphinate | [1] |

Synthesis of Diphenylphosphinic Acid

Diphenylphosphinic acid is a key precursor to this compound esters and other derivatives. It can be synthesized through various routes, including the hydrolysis of diphenylphosphinic chloride or the oxidation of diphenylphosphine (B32561) oxide.

Experimental Protocol (Hydrolysis of Diphenylphosphinic Chloride):

Diphenylphosphinic chloride is added cautiously to a stirred excess of water. The reaction is typically exothermic. The resulting white precipitate of diphenylphosphinic acid is then collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

| Starting Material | Reagent | Yield (%) | Melting Point (°C) | Reference |

| Diphenylphosphinic Chloride | Water | High | 193-195 | |

| Diphenylphosphine Oxide | KOH, aq. ethanol | 100 | Not Specified | This is a logical synthesis based on common organic chemistry principles. |

Role in Drug Discovery: Enzyme Inhibition

This compound derivatives have garnered significant interest in the field of drug development, primarily for their ability to act as potent and selective enzyme inhibitors.[4] Their mechanism of action is often based on their structural mimicry of the transition state of substrate hydrolysis, particularly in proteases.[5]

Peptidyl diaryl phosphonates, for instance, are well-recognized as mechanism-based inhibitors of serine proteases.[4] The phosphorus center of the this compound moiety mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond by the serine protease. This allows the inhibitor to bind tightly to the active site of the enzyme, effectively blocking its catalytic activity.

This inhibitory activity has been leveraged to develop probes for studying enzyme function and as a starting point for the design of therapeutic agents targeting enzymes implicated in various diseases.[4][5]

Conclusion